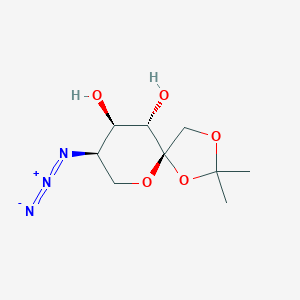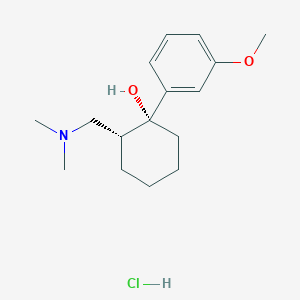
Tramadol hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
Tramadol was first introduced in Germany in the late 1970s and has since been used globally. The synthesis of tramadol involves several chemical steps, starting from precursor molecules through to the final tramadol hydrochloride compound. The specific synthesis route can vary, but it typically involves the creation of a cyclohexanol derivative, followed by reactions that introduce the methylamine and methoxyphenyl groups essential for tramadol's activity.
Molecular Structure Analysis
The molecular structure of tramadol hydrochloride is characterized by its cyclohexanol derivative core, attached to a dimethylaminomethyl group and a methoxyphenyl group. This structure is crucial for its mechanism of action, allowing tramadol to exhibit both opioid and monoamine reuptake inhibition effects. The compound exists as a racemic mixture of two enantiomers, each contributing differently to its analgesic properties and metabolism.
Chemical Reactions and Properties
Tramadol undergoes various chemical reactions in the body, primarily involving cytochrome P450 enzymes. Its metabolism results in several metabolites, including the active O-desmethyltramadol (M1), which is more potent than the parent compound in μ-opioid receptor agonism. The balance between tramadol and its metabolites, along with their interactions with different enzyme systems, influences its effectiveness and safety profile.
Physical Properties Analysis
Tramadol hydrochloride is a white, crystalline, and odorless powder that is readily soluble in water and ethanol. Its physical properties, including solubility, melting point, and stability, make it suitable for various pharmaceutical formulations, including tablets, capsules, and injectables, facilitating its use in different clinical settings.
Chemical Properties Analysis
The chemical properties of tramadol hydrochloride, such as its pKa and logP, influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion. These properties affect the drug's bioavailability, crossing of the blood-brain barrier, and interaction with opioid and monoamine receptors in the central nervous system, contributing to its analgesic efficacy and side effect profile.
References (Sources)
- (Bravo, Micó, & Berrocoso, 2017) - Discovery and development of tramadol for the treatment of pain.
- (Mousazadeh, Baghelani, & Rahimi, 2023) - Recent advances in nanomaterials-based electrochemical sensors for tramadol analysis.
- (Doostmohammadi & Rahimi, 2020) - ADME and toxicity considerations for tramadol: from basic research to clinical implications.
Wissenschaftliche Forschungsanwendungen
Neuropathic Pain and Fibromyalgia : Tramadol hydrochloride is effective in reducing neuropathic pain and fibromyalgia-induced tactile allodynia in animal models, indicating its potential use in pain management for these conditions. The opioid system is partially involved in this analgesic effect (Kaneko et al., 2014).
Pain Management in Orthopedic Injuries : Mucoadhesive buccal films of tramadol hydrochloride can effectively alleviate severe pain in orthopedic injuries, offering a prompt onset and prolonged action (Li et al., 2017).
Postoperative Pain : Tramadol hydrochloride (75 or 150 mg) is an effective analgesic agent for postoperative pain, with the 150 mg dose being statistically superior to the acetaminophen-propoxyphene combination (Sunshine et al., 1993).
Potential Adverse Effects : Chronic use of tramadol can lead to weight loss, oxidative stress, neurodegeneration, and male infertility due to reduced testosterone levels and sperm vitality (E. Aea & Hafez Mm, 2017).
Urethral Continence Function in Female Rats : Intravenous tramadol enhances urethral continence function in female rats by stimulating opioid receptors (Oyama et al., 2013).
Impact on Spatial Memory : Tramadol impairs spatial memory in rats, with single dose administration showing more destructive effects than multiple doses, possibly due to its inhibitory effects on neurotransmitters and receptors (Hosseini-Sharifabad et al., 2016).
Pharmacokinetics and Adverse Side Effects : Tramadol hydrochloride is an effective analgesic with potential for treating pain, anxiety, and depression, but its fast metabolism and excretion can lead to side effects (Vazzana et al., 2015).
Testicular Function in Adult Male Rats : Tramadol treatment affects testicular function in adult male rats, potentially through overproduction of nitric oxide and oxidative stress (Ahmed & Kurkar, 2014).
Respiratory Depression in Cats : Tramadol causes dose-dependent inhibitory effects on the ventilatory carbon dioxide response curve in cats, but these effects can be reversed by naloxone (Teppema et al., 2003).
Cerebellar Structure in Rats : Tramadol intake has a neurotoxic effect on the cerebellar structure of rats, with higher doses causing more severe damage to the cerebellar cortex (El-Bermawy & Salem, 2015).
Eigenschaften
IUPAC Name |
(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXEPBICJTCRU-XMZRARIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023691, DTXSID60933340 | |
| Record name | Tramadol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tramadol Hydrochloride | |
CAS RN |
36282-47-0, 148229-78-1, 22204-88-2 | |
| Record name | Tramadol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36282-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tramadol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036282470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tramadol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAMADOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7R477WCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






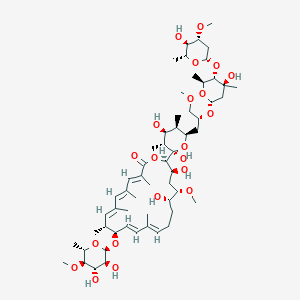

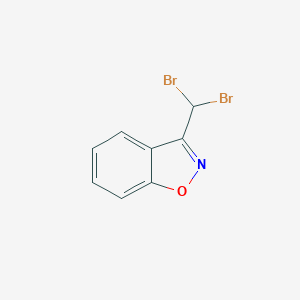
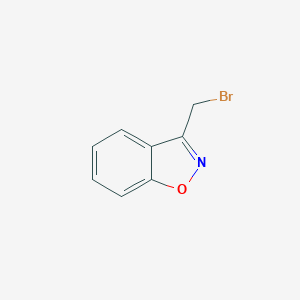
![3-Methylbenzo[d]isoxazole](/img/structure/B15219.png)

![[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate](/img/structure/B15228.png)

![[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B15232.png)
